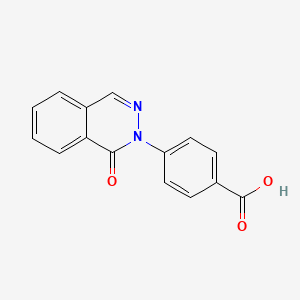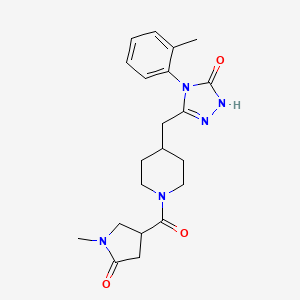
3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity
New derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing either piperidine or pyrrolidine rings have been synthesized, showing strong antimicrobial properties. A detailed structure-activity relationship study was conducted to evaluate their antimicrobial efficacy. This research underscores the potential of these compounds in developing new antimicrobial agents, highlighting their significance in combating microbial resistance. For more information on the synthesis methods and antimicrobial activity assessments, refer to the work by Krolenko et al. (2016) available at Chemistry of Heterocyclic Compounds.
Pharmaceutical Applications and Patent Insights
The compound's relevance extends into pharmaceutical applications, particularly as part of a larger group of azetidine, pyrrolidine, and piperidine derivatives. These compounds have been identified for their potential as alpha-subtype selective 5-HT-1D receptor agonists, aimed at treating migraines with fewer side effects. This is evident in the patent analysis presented by Habernickel (2001) in the journal Arzneimittelforschung, which outlines the scope and implications of these compounds within the pharmaceutical market. More details can be found in the publication at Arzneimittelforschung.
Fullerene Derivatives Synthesis
In a study by Zhang et al. (2002), 2,5-dimethoxycarbonyl[60]fulleropyrrolidine was acylated with various chlorocarbonyl compounds to produce fullerene derivatives, showcasing the versatility of pyrrolidine derivatives in synthesizing complex fullerene structures. These fullerene derivatives have significant potential in materials science and nanotechnology, especially for their unique properties and applications in electronic and photovoltaic devices. The detailed synthesis process and its implications for future materials science research are available in The Journal of Organic Chemistry, which can be accessed at The Journal of Organic Chemistry.
Novel Synthesis and Pharmacological Evaluation
A study conducted by Suresh et al. (2016) introduced a new series of compounds with the triazole and piperidine structures showing significant antimicrobial activity. This research not only adds to the understanding of the chemical synthesis of novel triazole derivatives but also provides a foundation for further pharmacological studies aimed at developing new antimicrobial agents. The comprehensive synthesis methodology and pharmacological evaluation are detailed in the Arabian Journal of Chemistry, accessible at Arabian Journal of Chemistry.
特性
IUPAC Name |
3-[[1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-14-5-3-4-6-17(14)26-18(22-23-21(26)29)11-15-7-9-25(10-8-15)20(28)16-12-19(27)24(2)13-16/h3-6,15-16H,7-13H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZYIDQWODEERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4CC(=O)N(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2455450.png)
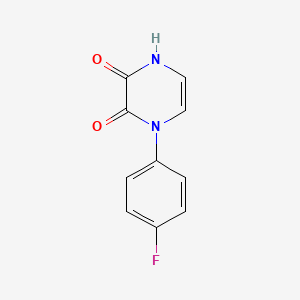

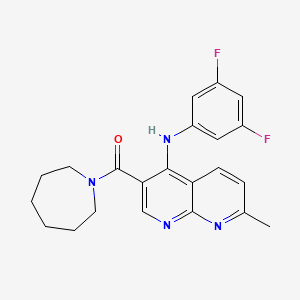
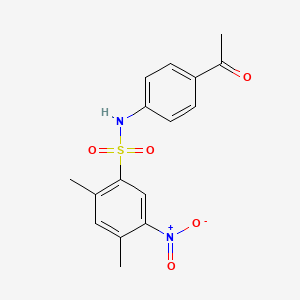

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2455461.png)
![(5-Bromopyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2455462.png)
![3-(3,4-Dichlorophenyl)-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2455464.png)

![N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide](/img/structure/B2455467.png)


